Product packaging for C-D4-6-SH-purinenucleoside(Cat. No.:CAS No. 118237-85-7)

C-D4-6-SH-purinenucleoside

Cat. No.: B12783586
CAS No.: 118237-85-7
M. Wt: 248.31 g/mol
InChI Key: KPOLRAAYAVQISJ-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-D4-6-SH-purinenucleoside is a purine nucleoside analog with the molecular formula C11H12N4OS and the PubChem CID 3000251 . Purine nucleoside analogs represent a major class of compounds with a broad spectrum of physiological effects, and even a single modification to the base or ribose moiety can produce substances with significant antibiotic, antiviral, or antitumor activity . These compounds have been in clinical use for decades, with their efficacy well-demonstrated in the treatment of various hematological malignancies . The biological activity of these analogs is not only due to their behavior within the complex purine nucleoside metabolism but also their distinct solution conformations, which can be studied to reveal steric arguments for their various modes of biological action . Researchers can utilize this compound to investigate the mechanisms by which nucleoside analogs act after intracellular phosphorylation, ultimately being incorporated into DNA and leading to chain termination, thereby inhibiting the replication of target cells . The study of such compounds, including their interactions with enzymes like purine nucleoside phosphorylase (PNP), remains a critical area of research for developing new therapeutic agents for conditions like cancer and T-cell mediated disorders . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N4OS B12783586 C-D4-6-SH-purinenucleoside CAS No. 118237-85-7

Properties

CAS No.

118237-85-7

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3H-purine-6-thione

InChI

InChI=1S/C11H12N4OS/c16-4-7-1-2-8(3-7)15-6-14-9-10(15)12-5-13-11(9)17/h1-2,5-8,16H,3-4H2,(H,12,13,17)/t7-,8+/m1/s1

InChI Key

KPOLRAAYAVQISJ-SFYZADRCSA-N

Isomeric SMILES

C1[C@@H](C=C[C@@H]1N2C=NC3=C2NC=NC3=S)CO

Canonical SMILES

C1C(C=CC1N2C=NC3=C2NC=NC3=S)CO

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of C D4 6 Sh Purinenucleoside

Enzymatic Interactions and Substrate Specificity of C-D4-6-SH-purinenucleoside

The enzymatic interactions of this compound are central to its biological activity. The structural modifications at the C-6 position of the purine (B94841) base and the C4' position of the sugar ring are predicted to significantly influence its recognition and processing by various enzymes involved in purine metabolism.

Purine Nucleoside Phosphorylases (PNPs) are key enzymes in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. amanote.com The substrate specificity of PNPs varies between species. Human PNP is specific for 6-oxopurines like inosine (B1671953) and guanosine, while bacterial PNPs, such as the one from E. coli, exhibit broader specificity, also accepting 6-aminopurine nucleosides. rcsb.orgnih.gov

The 6-SH group of this compound makes it an analogue of 6-mercaptopurine (B1684380) ribonucleoside (6-MPR). 6-MP and its nucleosides are known to interact with PNPs. pnas.orgnih.gov However, the efficiency of this interaction is generally lower compared to natural substrates. For instance, some 6-thiopurine nucleosides are poor substrates or even inhibitors of PNP. pnas.orgnih.gov The interaction is highly dependent on the specific conformation adopted by the nucleoside within the enzyme's active site. The active site of PNP is largely hydrophobic, with key residues forming a cavity that accommodates the purine base. pnas.org

Enzyme FamilySpecific Enzyme ExampleExpected Interaction with this compoundRationale
Nucleoside Phosphorylases Purine Nucleoside Phosphorylase (PNP)Potential substrate or inhibitor. pnas.orgnih.govThe 6-SH group is a key modification. 6-thiopurine nucleosides are known to interact with PNP, though often as inhibitors or poor substrates compared to natural nucleosides. pnas.org The C4'-deuteration may subtly alter binding kinetics. scispace.com
Nucleoside Kinases Hypoxanthine-guanine phosphoribosyltransferase (HGPRT)The base (6-mercaptopurine) released after potential phosphorolysis would be a substrate for HGPRT, leading to the formation of the active nucleotide. aacrjournals.orgwikipedia.orgThis is the primary activation pathway for 6-mercaptopurine. wikipedia.org
Methyltransferases Thiopurine S-methyltransferase (TPMT)The 6-SH group is a target for methylation. researchgate.netTPMT is a key enzyme in the catabolism of thiopurines, converting them to less active methylated forms. researchgate.net

Given its structure as a purine analogue, this compound is more likely to act as an enzyme inhibitor than an activator. The mechanisms of enzyme inhibition are typically classified as competitive, uncompetitive, non-competitive, or mixed. nih.gov

For PNPs, many purine analogues with modifications at the C6 position act as inhibitors. For example, various 6-aryloxy- and 6-arylalkoxy-2-chloropurines have been shown to be mixed-type inhibitors of E. coli PNP. nih.gov This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The most potent inhibitors often have substituents at the 6-position that can form favorable interactions within the active site. nih.govpdbj.org 6-benzylthio-2-chloropurine, for instance, is a potent inhibitor of H. pylori PNP. pdbj.org

Therefore, this compound would likely act as a competitive or mixed-type inhibitor of PNP. As a competitive inhibitor, it would compete with the natural substrate (e.g., inosine) for binding to the active site. The inhibition constant (Ki) would depend on the affinity of the compound for the enzyme. Studies with related compounds have shown Ki values in the micromolar range. nih.govnih.gov The deuterium (B1214612) substitution at C4' is not expected to fundamentally change the type of inhibition but could influence the Ki value.

There is little evidence to suggest that a molecule like this compound would act as an enzyme activator. Enzyme activation by small molecules is a less common mechanism and usually involves binding to an allosteric site, causing a conformational change that enhances the enzyme's catalytic activity.

Intracellular Fate and Metabolic Transformations of this compound

The intracellular fate of this compound is expected to follow the well-established metabolic pathways of 6-mercaptopurine (6-MP) and its ribonucleoside. aacrjournals.orgnih.gov Upon entering the cell, likely via nucleoside transporters, the compound can undergo several transformations.

If this compound is a substrate for PNP, it would be phosphorolytically cleaved to release 6-mercaptopurine and C-D4-ribose-1-phosphate. The released 6-mercaptopurine is the precursor to the pharmacologically active metabolites. nih.gov

The primary activation pathway for 6-MP involves its conversion to 6-thioinosine monophosphate (TIMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). aacrjournals.orgwikipedia.org TIMP is a central metabolite that can be further converted to other active thiopurine nucleotides, such as thioguanine nucleotides (TGNs), which can be incorporated into DNA and RNA, leading to cytotoxicity. nih.govaacrjournals.org

Alternatively, both 6-MP and its metabolites can be inactivated through methylation by thiopurine S-methyltransferase (TPMT), producing methyl-mercaptopurine and its corresponding nucleotides. researchgate.net Another catabolic pathway involves the oxidation of 6-MP by xanthine (B1682287) oxidase. mdpi.com The deuterium at the C4' position is unlikely to affect the metabolism of the purine base once it is cleaved from the sugar. However, if the nucleoside itself is a substrate for other enzymes, the deuterated sugar moiety could influence the rates of those reactions.

MetaboliteForming EnzymeRole/Activity
6-Mercaptopurine (6-MP) Purine Nucleoside Phosphorylase (PNP)Precursor to active metabolites. nih.gov
6-Thioinosine monophosphate (TIMP) Hypoxanthine-guanine phosphoribosyltransferase (HGPRT)Key active metabolite, inhibits de novo purine synthesis. wikipedia.org
Thioguanine nucleotides (TGNs) Various enzymesIncorporated into DNA and RNA, causing cytotoxicity. nih.govaacrjournals.org
Methyl-mercaptopurine (MeMP) Thiopurine S-methyltransferase (TPMT)Inactive catabolite. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues at the Molecular Level

The biological activity of this compound is intrinsically linked to its three-dimensional structure and how it interacts with its biological targets. SAR studies on related purine nucleosides provide a framework for understanding the contributions of the 6-SH group and the C4'-deuteration.

For interactions with PNP, the substituent at the C-6 position of the purine ring is a critical determinant of activity. nih.gov The nature of this substituent influences whether the compound acts as a substrate or an inhibitor. For instance, while 6-oxopurine nucleosides are the preferred substrates for human PNP, modifications at the 6-position can lead to potent inhibition. rcsb.org The introduction of a hydrophobic substituent at the 6-position can increase the inhibitory activity. gpatindia.com The sulfur atom in the 6-SH group of this compound, being larger and more polarizable than the oxygen in natural substrates, will have a distinct interaction profile within the active site.

The binding of purine nucleosides to PNP involves the insertion of the purine base into a specific binding pocket, while the ribose moiety also makes critical contacts. pnas.orgunimi.it X-ray crystallography studies of PNP complexed with various ligands have revealed that the enzyme can undergo conformational changes upon ligand binding. mdpi.com

The purine base of an inhibitor like a 6-thiopurine derivative would occupy the purine-binding site, forming interactions with key amino acid residues. The 6-SH group could potentially form hydrogen bonds or other interactions within this site. The conformation of the ribose sugar, influenced by the C4'-deuterium, would determine how it fits into the ribose-binding portion of the active site. The analysis of PNP-substrate complexes suggests that the bound nucleoside adopts a high-energy conformation, which weakens the glycosidic bond and facilitates cleavage. unimi.it An inhibitor, on the other hand, would bind in a stable conformation that does not lead to catalysis. The specific binding mode of this compound would need to be determined through experimental methods like X-ray crystallography or NMR, or predicted using molecular modeling techniques. mdpi.com

Exploration of C D4 6 Sh Purinenucleoside Analogues and Derivatives

Rational Design Principles for C-D4-6-SH-purinenucleoside Modification

The design of novel nucleoside analogues is a meticulous process, guided by established structure-activity relationships and the goal of enhancing therapeutic potential. For many nucleoside analogues, their efficacy hinges on their ability to be recognized and metabolized by cellular kinases to their active triphosphate forms. acs.org The initial phosphorylation step is often a rate-limiting factor, making it a key target for modification. acs.org

Modifications to the purine (B94841) base and the sugar moiety of this compound are undertaken with several objectives in mind:

Improving Metabolic Stability: Introducing modifications like a 4'-thio group can enhance stability against enzymatic degradation by phosphorylases and phosphatases. mdpi.com

Altering Enzyme Specificity: Changes to the sugar or base can influence how the analogue interacts with target enzymes, potentially leading to increased potency or selectivity. mdpi.com For instance, modifications at the C-6 position of the purine ring have been shown to be well-tolerated by some enzymes like E. coli purine nucleoside phosphorylase (PNP). nih.gov

Enhancing Cellular Uptake: Prodrug strategies, such as the addition of phosphoramidate (B1195095) moieties (ProTides), are designed to improve the ability of nucleosides to cross cell membranes. acs.orgwgtn.ac.nz

A significant approach in the design of purine nucleoside analogues involves creating compounds that can act as inhibitors of key enzymes in nucleotide biosynthesis, such as inosine (B1671953) monophosphate dehydrogenase (IMPDH). uga.edu This enzyme is crucial for the production of guanine (B1146940) nucleotides, and its inhibition can have anticancer, antiviral, and immunosuppressive effects. uga.edu The design of such inhibitors often involves creating transition-state analogues that mimic the natural substrates of the enzyme. uga.edu

Synthesis and Evaluation of Base-Modified this compound Analogues

Modifications to the purine base of nucleosides can significantly impact their biological activity. A variety of synthetic strategies have been employed to create libraries of base-modified purine nucleosides for evaluation.

A common precursor for these syntheses is 6-chloropurine (B14466), which can be glycosylated and then subjected to cross-coupling reactions to introduce diverse substituents at the C-6 position. d-nb.info Palladium-mediated cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for this purpose, allowing for the introduction of various aryl and heterocyclic groups. d-nb.info For example, a series of C-6 alkyl, cycloalkyl, and aryl-9-(β-d-ribofuranosyl)purines were synthesized from 6-chloro-9-(2,3,5-tri-O-acetyl-β-d-ribofuranosyl)-purine using organozinc halides and a palladium catalyst. nih.gov

The evaluation of these base-modified analogues often involves screening for cytotoxic activity against various cancer cell lines. For instance, some 6-substituted purine ribonucleosides have demonstrated significant cytotoxic activity. nih.gov The introduction of different functional groups at the C-6 position can lead to a range of biological effects, and understanding these structure-activity relationships is crucial for the development of more potent and selective compounds. nih.gov

Compound TypeSynthetic MethodKey Findings
6-Alkyl/Aryl Purine RibonucleosidesPalladium-mediated cross-coupling with organozinc halidesHigh tolerance by E. coli PNP; some analogues showed significant cytotoxicity. nih.gov
6-Substituted 3'-Fluoropurine NucleosidesSuzuki and Stille cross-coupling reactionsPotent tumor cell growth inhibition at low micromolar concentrations. d-nb.info
6-Substituted Purine AnaloguesMulti-step synthesisSome compounds showed moderate inhibition of HeLa and HL-60 cancer cell growth. nih.gov

Synthesis and Evaluation of Sugar-Modified this compound Analogues (e.g., 4'-Thionucleosides, Acyclic Nucleosides)

Modifications to the sugar moiety of nucleosides have been extensively explored to create analogues with improved pharmacological properties. Two notable classes of sugar-modified analogues are 4'-thionucleosides and acyclic nucleosides.

4'-Thionucleosides: The replacement of the furanose ring oxygen with a sulfur atom yields 4'-thionucleosides. This modification can enhance the metabolic stability of the nucleoside. mdpi.com The synthesis of these analogues can be challenging but various strategies have been developed. One approach involves the de novo synthesis starting from α-heteroaryl acetaldehydes, which has been shown to be a flexible and scalable method. rsc.org Another method utilizes the intramolecular cyclization of acyclic thioaminals. mdpi.com These 4'-thionucleoside analogues are of great interest in medicinal chemistry for their potential as antiviral and anticancer agents. mdpi.comrsc.org

Acyclic Nucleosides: Acyclic nucleoside analogues lack the cyclic sugar moiety, which can confer unique biological properties. The synthesis of these compounds often involves coupling a modified acyclic side chain to a purine base. For example, bis(POM)-phosphonate nucleosides have been synthesized through Mitsunobu coupling between a phosphonate (B1237965) reagent and a purine base. acs.org

The evaluation of these sugar-modified analogues has revealed promising biological activities. For instance, certain 2'-deoxy-4'-thionucleosides have shown moderate cytotoxicity against leukemia cell lines. mdpi.com The specific modifications to the sugar ring can have a profound impact on the biological profile of the resulting nucleoside analogue.

Analogue TypeKey Sugar ModificationSynthetic ApproachBiological Evaluation Highlights
4'-ThionucleosidesReplacement of ring oxygen with sulfurDe novo synthesis from α-heteroaryl acetaldehydes rsc.orgPotential as antiviral and anticancer agents mdpi.comrsc.org
4'-ThionucleosidesIntramolecular cyclization of acyclic thioaminals mdpi.comCytotoxicity against leukemia cell lines mdpi.com
Acyclic NucleosidesLack of a cyclic sugar moietyMitsunobu coupling of acyclic phosphonate with purine base acs.orgN/A

Comparative Analysis of this compound Analogues with Established Nucleoside Probes

The development of new nucleoside analogues is often benchmarked against existing, well-characterized nucleoside probes. This comparative analysis helps to understand the structure-activity relationships and the potential advantages of the new compounds.

For example, the cytotoxic adenine (B156593) analog 6-methylpurine (B14201) (MeP) has been used as a basis for developing prodrugs that can be activated by E. coli PNP in a gene therapy approach to cancer. nih.govnih.gov The prototype prodrug, 9-(β-d-ribofuranosyl)-6-methylpurine, has shown good activity but also some toxicity. nih.gov The synthesis and evaluation of new sugar-modified 6-methylpurine nucleosides aim to identify compounds with improved therapeutic profiles. nih.govnih.gov

By comparing the properties of novel this compound analogues with established probes, researchers can gain valuable insights into the structural features that govern their biological effects, ultimately guiding the design of more effective therapeutic agents.

Advanced Research Methodologies and Analytical Approaches for C D4 6 Sh Purinenucleoside Studies

Spectroscopic and Chromatographic Characterization in C-D4-6-SH-purinenucleoside Research

The foundational step in characterizing a novel molecule like this compound involves the unambiguous determination of its structure and purity. Spectroscopic and chromatographic techniques are the cornerstones of this process, providing detailed insights into the compound's atomic composition, molecular structure, and sample purity.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable. ¹H and ¹³C NMR spectroscopy would be utilized to map the proton and carbon skeleton of this compound, confirming the arrangement of its purine (B94841), deuterated sugar, and thiol functional groups. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would further establish connectivity between different parts of the molecule. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), would be employed to determine the precise molecular weight and elemental formula, corroborating the proposed structure.

Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC), are critical for assessing the purity of this compound and for its quantification in various matrices. mdpi.comnih.govresearchgate.net A validated HPLC method, often coupled with UV detection, would be developed to separate the target compound from any impurities or related substances. mdpi.comresearchgate.net The choice of column (e.g., reversed-phase C18) and mobile phase composition is optimized to achieve efficient separation. mdpi.comresearchgate.net This technique is crucial for quality control of the synthesized compound and is also applied in subsequent biochemical assays to monitor reaction progress. nih.gov

Table 1: Illustrative Spectroscopic and Chromatographic Data for this compound

This table presents hypothetical data for illustrative purposes.

ParameterMethodExpected Result
Molecular Formula Confirmation HRMS (ESI+)[M+H]⁺ ion peak corresponding to the exact mass of C₁₀H₉D₄N₄O₃S
Structural Elucidation ¹H NMR (500 MHz, DMSO-d₆)Signals corresponding to purine, deuterated ribose, and thiol protons
¹³C NMR (125 MHz, DMSO-d₆)Resonances for all carbon atoms in the purine and sugar moieties
Purity Assessment HPLC-UV (260 nm)Peak purity >98% with a specific retention time

Computational Chemistry and Molecular Dynamics Simulations for this compound Interactions

Computational chemistry and molecular dynamics (MD) simulations offer powerful in silico tools to predict and analyze the behavior of this compound at the molecular level. nih.gov These methods provide insights into the compound's three-dimensional structure, conformational flexibility, and potential interactions with biological targets, such as enzymes or receptors, thereby guiding further experimental work. nih.gov

Quantum mechanical (QM) methods can be used to calculate the electronic properties of this compound, such as its charge distribution and orbital energies, which are crucial for understanding its reactivity. wright.edu Molecular docking simulations would be performed to predict the preferred binding orientation of this compound within the active site of a target protein, for instance, purine nucleoside phosphorylase (PNP). mdpi.com These simulations score different binding poses based on factors like intermolecular forces, providing a basis for understanding structure-activity relationships.

Molecular dynamics simulations build upon these static models by simulating the movement of atoms in the compound and its target protein over time. nih.gov An MD simulation of the this compound-protein complex, solvated in a water box, can reveal the stability of the binding pose, identify key amino acid residues involved in the interaction, and calculate the binding free energy. researchgate.net This information is invaluable for understanding the mechanism of action and for designing more potent analogues.

Table 2: Key Parameters in Molecular Dynamics Simulation of a this compound-Protein Complex

This table presents typical parameters for illustrative purposes.

ParameterDescriptionTypical Value/Software
Force Field Set of parameters to calculate potential energyAMBER, CHARMM
Simulation Time Duration of the simulation to observe molecular motion100-500 nanoseconds
System Setup Solvated in a periodic water box with counter-ionsTIP3P water model
Analysis Metrics Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Binding Free Energy (MM/GBSA)Analysis of trajectory files

In Vitro Biochemical Assays for Elucidating this compound Biological Activity

In vitro biochemical assays are essential for determining the biological activity of this compound in a controlled, cell-free environment. nih.gov These assays are designed to measure the compound's effect on specific biological targets, such as enzymes, and to quantify its potency. abcam.com

For a purine nucleoside analogue, a primary target for investigation is often enzymes involved in purine metabolism, like purine nucleoside phosphorylase (PNP). mdpi.com An enzyme inhibition assay would be a key experiment. In such an assay, the activity of PNP is measured in the presence of varying concentrations of this compound. The enzyme catalyzes the phosphorolysis of a substrate (e.g., inosine) to a product (e.g., hypoxanthine), and the rate of product formation can be monitored spectrophotometrically or fluorometrically. mdpi.comabcam.com

By analyzing the data, key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value represents the concentration of this compound required to reduce the enzyme's activity by 50% and is a standard measure of inhibitor potency. acs.org Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive). These biochemical data are crucial for establishing the compound's potential as a therapeutic agent. azpharmjournal.com

Table 3: Illustrative Results from an In Vitro Enzyme Inhibition Assay

This table presents hypothetical data for illustrative purposes.

Target EnzymeAssay MethodSubstrateInhibitorIC₅₀ (nM)
Purine Nucleoside Phosphorylase (PNP)SpectrophotometricInosine (B1671953)This compound50
Adenosine Deaminase (ADA)SpectrophotometricAdenosineThis compound>10,000

Future Perspectives and Emerging Avenues in C D4 6 Sh Purinenucleoside Research

Unexplored Biological Targets and Pathways for C-D4-6-SH-purinenucleoside Interaction

The exploration of novel biological targets for this compound is a primary focus of ongoing research. While the parent compound, 6-mercaptopurine (B1684380), is known to interact with enzymes involved in purine (B94841) metabolism, the deuterated and structurally distinct nature of this compound suggests it may have a unique interactome.

Potential Unexplored Targets:

Kinases: The purine scaffold is a common feature in many kinase inhibitors. High-throughput screening of the human kinome against this compound could reveal novel kinase targets. The thiol group could potentially form covalent bonds with cysteine residues in the active sites of certain kinases, leading to irreversible inhibition.

Dehydrogenases: Enzymes such as inosine (B1671953) monophosphate dehydrogenase (IMPDH) are known targets of related purine nucleosides. The deuterium (B1214612) substitution in this compound could alter its metabolic stability and interaction kinetics with these enzymes, potentially leading to more potent or selective inhibition.

RNA and DNA Modifying Enzymes: Given its nucleoside structure, this compound could potentially be incorporated into nucleic acids or interact with the enzymes that synthesize and modify them. This includes DNA and RNA polymerases, as well as enzymes involved in epigenetic modifications.

Emerging Pathways of Interest:

Cellular Signaling Cascades: Investigating the effect of this compound on major signaling pathways, such as the MAPK and PI3K/Akt pathways, could uncover novel mechanisms of action.

Immunomodulation: The parent compound has known immunomodulatory effects. Exploring how the unique structure of this compound affects immune cell function and cytokine production is a promising area of research.

Novel Synthetic Strategies for Accessing Complex this compound Architectures

The synthesis of this compound and its analogs with greater complexity and diversity is crucial for expanding its utility in chemical biology. Current synthetic routes can be improved, and new methodologies can be developed to access novel architectures.

Advanced Synthetic Approaches:

Late-Stage Functionalization: Developing methods for the late-stage modification of the this compound scaffold would allow for the rapid generation of a library of derivatives. This could involve C-H activation, cross-coupling reactions, and biocatalysis to introduce various functional groups at different positions of the purine ring or the sugar moiety.

Chemoenzymatic Synthesis: The use of enzymes, such as nucleoside phosphorylases and transferases, could provide a highly stereoselective and efficient means of synthesizing this compound and its analogs. This approach can also facilitate the introduction of modified sugar components.

Combinatorial Chemistry: The application of combinatorial chemistry principles, coupled with high-throughput screening, could accelerate the discovery of this compound derivatives with desired biological activities.

Synthetic StrategyPotential AdvantagesKey Challenges
Late-Stage FunctionalizationRapid diversification of the core scaffold.Achieving site-selectivity and compatibility with existing functional groups.
Chemoenzymatic SynthesisHigh stereoselectivity and milder reaction conditions.Enzyme stability and substrate specificity.
Combinatorial ChemistryHigh-throughput synthesis of large libraries.Purification and characterization of individual compounds.

This compound as a Chemical Probe for Fundamental Biochemical Processes

The unique properties of this compound make it an excellent candidate for development as a chemical probe to investigate fundamental biochemical processes.

Applications as a Chemical Probe:

Target Identification and Validation: By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) to this compound, it can be used in affinity-based proteomics to identify its direct binding partners within the cell.

Enzyme Mechanism Studies: The deuterium labeling can be used to study the kinetic isotope effect of enzyme-catalyzed reactions involving this compound, providing insights into reaction mechanisms.

Metabolic Flux Analysis: The deuterated nature of the compound allows it to be traced through metabolic pathways using mass spectrometry, enabling a detailed analysis of its metabolic fate and its impact on cellular metabolism.

Integration of this compound Research with Systems Biology Approaches

To fully understand the biological effects of this compound, it is essential to integrate its study with systems biology approaches. This will provide a holistic view of its mechanism of action and its impact on cellular networks.

Systems Biology Integration:

Transcriptomics and Proteomics: Analyzing the global changes in gene and protein expression in response to treatment with this compound can reveal the cellular pathways and networks that are perturbed by the compound.

Metabolomics: A comprehensive analysis of the metabolome following treatment can provide a detailed picture of the metabolic reprogramming induced by this compound.

Computational Modeling: The data generated from these omics studies can be used to construct computational models of the cellular response to this compound. These models can then be used to predict novel targets and to generate new hypotheses for experimental validation.

Omics ApproachInformation GainedPotential Insights
TranscriptomicsChanges in gene expression.Identification of regulated pathways and transcription factors.
ProteomicsChanges in protein abundance and post-translational modifications.Elucidation of signaling pathway modulation and protein-protein interactions.
MetabolomicsAlterations in metabolite levels.Understanding of metabolic rewiring and enzyme inhibition.

The continued exploration of this compound through these future perspectives and emerging avenues holds great promise for advancing our understanding of fundamental biological processes and for the development of new therapeutic strategies.

Q & A

Q. What experimental methodologies are recommended for synthesizing C-D4-6-SH-purinenucleoside with high purity and yield?

Synthesis requires a stepwise approach: (1) Protect the purine core using tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions. (2) Introduce the D4-6-SH moiety via nucleophilic substitution under inert conditions. (3) Purify via reverse-phase HPLC (C18 column, 0.1% formic acid/ACN gradient). Validate purity using 1^1H/13^13C NMR, HRMS, and elemental analysis. Document reaction parameters (temperature, solvent ratios, catalyst loading) to ensure reproducibility .

Q. How should researchers design stability studies for this compound under varying physiological pH conditions?

Incubate the compound in buffered solutions (pH 2.0, 7.4, 9.0) at 37°C. Sample at 0, 6, 12, and 24 hours, then quantify degradation via HPLC-UV (λ = 260 nm). Use deuterated phosphate buffers in 1^1H NMR to monitor structural integrity. Compare degradation kinetics (first-order decay models) against controls. Include validation steps, such as spiking with stable isotope-labeled internal standards .

Q. What analytical techniques are critical for characterizing the structural and functional properties of this compound?

Essential techniques include:

  • NMR spectroscopy : Confirm regioselective modification of the purine ring.
  • X-ray crystallography : Resolve 3D structure (e.g., using synchrotron radiation).
  • Enzymatic assays : Measure substrate specificity with purine nucleoside phosphorylase (PNP) via spectrophotometric monitoring of phosphate release.
  • LC-MS/MS : Quantify metabolic byproducts in biological matrices. Cross-validate results with computational models (e.g., density functional theory for electronic properties) .

Advanced Research Questions

Q. How can contradictions in enzymatic activity data for this compound across studies be resolved?

Apply the FINER framework:

  • Feasibility : Replicate experiments using standardized PNP isoforms (e.g., human recombinant PNP).
  • Novelty : Use isothermal titration calorimetry (ITC) to measure binding affinity (ΔG, Kd).
  • Ethics : Disclose all experimental variables (enzyme lot numbers, buffer compositions).
  • Relevance : Perform meta-analysis to identify confounding factors (e.g., assay temperature, ionic strength). Publish raw datasets and statistical code for transparency .

Q. What computational strategies integrate with experimental data to elucidate the structure-function relationship of this compound?

Combine:

  • Molecular docking : Use AutoDock Vina to predict binding poses against PNP (PDB ID: 1V3G).
  • MD simulations : Apply AMBER force fields to assess conformational stability (100 ns trajectories).
  • Quantum mechanics/molecular mechanics (QM/MM) : Calculate activation barriers for enzymatic cleavage. Validate predictions with mutagenesis studies (e.g., PNP active-site mutants) and kinetic isotope effects .

How can hypothesis-driven research questions investigate the metabolic stability of this compound in hepatic models?

Structure the question using PICO:

  • Population : Primary human hepatocytes.
  • Intervention : 10 µM this compound exposure.
  • Comparison : Untreated controls or 7-deazapurine analogs.
  • Outcome : Metabolic half-life (t½) via LC-MS/MS. Use CYP450 inhibition assays and RNA-seq to identify metabolic pathways. Apply Michaelis-Menten kinetics to derive enzyme parameters .

Data Reporting and Validation

Q. How should researchers address variability in cytotoxicity assays for this compound?

Standardize protocols:

  • Use passage-matched cell lines (≤ P10) with mycoplasma testing.
  • Normalize viability data to ATP content (CellTiter-Glo assay).
  • Report EC50 values with Hill slopes to assess dose-response cooperativity. Perform RNA-seq to identify off-target gene expression changes (e.g., oxidative stress markers) .

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